L-Alanyl-O-(5-phenylpentanoyl)-L-serine
Description
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic dipeptide derivative composed of L-alanine and L-serine residues, with a 5-phenylpentanoyl group esterified to the serine hydroxyl moiety. Its molecular formula is C₁₇H₂₄N₂O₅ (molecular weight: 336.4 g/mol) . The compound’s synthesis involves sequential amino acid coupling, acylation of the serine hydroxyl group with 5-phenylpentanoyl chloride, and deprotection steps . Its structural uniqueness lies in the 5-phenylpentanoyl substituent, which enhances lipophilicity and may modulate interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
921934-39-6 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14-/m0/s1 |
InChI Key |
BJAZHPBEYPIEGX-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(5-phenylpentanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Introduction of the 5-Phenylpentanoyl Group: This step involves the acylation of the serine residue with 5-phenylpentanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which can efficiently carry out the coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(5-phenylpentanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(5-phenylpentanoyl)-L-serine depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylpentanoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Group Variations
The nature of the acyl group attached to L-serine significantly influences physicochemical and biological properties. Key comparisons include:
L-Alanyl-O-(cyclohexylacetyl)-L-serine
- Substituent : Cyclohexylacetyl (C₁₄H₂₄N₂O₅; MW 300.3 g/mol).
- Properties : The cyclohexyl group provides steric bulk and moderate hydrophobicity. Demonstrated neuroprotective effects in Alzheimer’s disease models by inhibiting β-amyloid peptide synthesis .
D-Alanyl-O-(5-phenylpentanoyl)-L-serine
- Substituent: 5-phenylpentanoyl (C₁₇H₂₄N₂O₅; MW 336.4 g/mol).
- Properties: The D-alanine configuration alters stereochemistry, likely reducing compatibility with L-amino acid-specific enzymes or receptors. Biological activity differences compared to the L-alanine variant remain under investigation .
O-Benzyl-L-serine
- Substituent: Benzyl (C₁₀H₁₃NO₄; MW 211.2 g/mol).
- Properties: The benzyl group increases hydrophobicity but lacks the extended carbon chain of 5-phenylpentanoyl, limiting membrane interaction depth. Primarily used in peptide synthesis as a protecting group .
Stereochemical Influences
The configuration of amino acid residues critically impacts biological activity:
- L-Alanyl vs. D-Alanyl : L-Alanine in the target compound ensures compatibility with mammalian enzymatic systems, whereas D-alanine analogs (e.g., D-Alanyl-O-(4-nitrobenzoyl)-L-serine) may exhibit reduced binding affinity or unintended off-target effects .
- Case Study : D-Alanyl-O-(cyclohexylacetyl)-L-serine showed weaker NMDA receptor modulation compared to L-configured analogs, highlighting stereochemistry’s role in neuroactive compounds .
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